2-(Chloromethyl)-6-fluoropyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1056598-94-7 |
|---|---|
Molecular Formula |
C6H6Cl2FN |
Molecular Weight |
182.02 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H |
InChI Key |
UFVAPCSLIKIRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Mechanism
The Friedel-Crafts acylation of pyridine derivatives is a cornerstone for introducing acetyl groups at specific ring positions. In the context of 2-(chloromethyl)-6-fluoropyridine synthesis, 2-fluoro-6-methylpyridine serves as the ideal starting material due to its pre-existing fluorine substituent. As demonstrated in CN105198799A, 2-picoline undergoes acetylation at the 6-position using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where the acyl group attaches para to the methyl group. For fluorinated analogs, the electron-withdrawing fluorine atom directs acetylation to the adjacent position, ensuring regioselectivity.
Key Parameters:
Challenges in Fluorinated Pyridine Acylation
Fluorine’s strong electronegativity reduces pyridine’s basicity, complicating Friedel-Crafts reactions. To mitigate this, polar aprotic solvents (e.g., dichloromethane) enhance electrophile stability, while elevated temperatures (80–100°C) accelerate reaction kinetics. Patent CN105198799A reports yields of 75–85% for non-fluorinated analogs, suggesting that fluorinated substrates may require extended reaction times (10–12 hours) to achieve comparable efficiency.
Reductive Conversion of Acetyl to Hydroxymethyl Intermediates
Sodium Borohydride-Mediated Reduction
The acetyl group introduced via Friedel-Crafts acylation is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄). This step is critical for subsequent chlorination. In CN105198799A, NaBH₄ in methanol at 50–90°C for 5–10 hours achieves near-quantitative reduction of 2-methyl-6-acetylpyridine to 2-methyl-6-hydroxymethylpyridine. For fluorinated analogs, the reduction proceeds similarly, though steric hindrance from the fluorine atom may necessitate higher temperatures (70–90°C).
Optimization Insights:
Alternative Reducing Agents
Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (Raney nickel) offer viable alternatives but are less cost-effective for industrial scales. LiAlH₄, while more reactive, requires anhydrous conditions and complicates workup procedures.
Chlorination Strategies for Hydroxymethyl to Chloromethyl Conversion
Thionyl Chloride (SOCl₂) as the Primary Chlorination Reagent
Thionyl chloride efficiently converts hydroxymethyl groups to chloromethyl derivatives under mild conditions. In CN105198799A, cooling the hydroxymethyl intermediate to −20°C before SOCl₂ addition minimizes side reactions (e.g., ring chlorination). The reaction proceeds via nucleophilic substitution, with HCl generated in situ facilitating hydrochloride salt formation.
Reaction Conditions:
Comparative Analysis of Chlorination Reagents
While SOCl₂ is predominant, phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are alternatives. POCl₃ requires higher temperatures (40–60°C) and longer reaction times, increasing energy costs. PCl₃, though cheaper, poses handling challenges due to its reactivity with moisture.
Fluorination Techniques and Positional Selectivity
Direct Fluorination of Pyridine Intermediates
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Synthetic Routes
The three-step sequence (acylation → reduction → chlorination) offers scalability, with raw material costs dominated by 2-fluoro-6-methylpyridine and SOCl₂. Patent CN105198799A estimates a total production cost of $120–150/kg for non-fluorinated analogs, suggesting a 20–30% premium for fluorinated derivatives due to specialized starting materials.
Analytical Validation and Quality Control
Purity Assessment via HPLC and NMR
Post-synthesis, HPLC with a C18 column (acetonitrile/water mobile phase) resolves 2-(chloromethyl)-6-fluoropyridine hydrochloride from impurities (e.g., dihalogenated byproducts). ¹H NMR (D₂O) confirms structure:
Stability Profiling
The hydrochloride salt exhibits hygroscopicity, necessitating storage under nitrogen at −20°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, confirming robust shelf life.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-(formyl)-6-fluoropyridine or 2-(carboxyl)-6-fluoropyridine.
Reduction: Formation of 2-methyl-6-fluoropyridine.
Scientific Research Applications
Synthesis and Chemical Properties
2-(Chloromethyl)-6-fluoropyridine hydrochloride has the chemical formula C6H6ClFN and is classified as a pyridine derivative. Its synthesis often involves chloromethylation of 6-fluoropyridine, leading to the introduction of a chloromethyl group at the 2-position. The compound exhibits notable reactivity due to the presence of both halogen and nitrogen functionalities, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of 2-(Chloromethyl)-6-fluoropyridine are being explored for their potential antiviral properties. In a study focusing on structure-based optimization for SARS-CoV-2 inhibitors, compounds related to this pyridine derivative showed promising results in inhibiting viral replication in vitro. For instance, modifications to the core structure led to compounds with IC50 values in the low micromolar range, indicating effective inhibition of viral proteases .
Antiparasitic Activity
Another area of interest is the antiparasitic activity against Leishmania species, which cause cutaneous leishmaniasis. Compounds derived from 2-(Chloromethyl)-6-fluoropyridine have been shown to exhibit potent activity against these parasites, with some derivatives achieving IC50 values as low as 0.3 μM. This suggests that further development could lead to effective treatments for tropical diseases .
Agrochemical Applications
Pesticide Intermediate
A significant application of this compound is as an intermediate in the synthesis of agrochemicals, particularly fungicides. It is utilized in the production of ZEN 90160, a systemic fungicide effective against various foliar diseases in crops like wheat. The compound's role as an intermediate allows for the development of more effective agricultural chemicals that can enhance crop yields while managing disease pressures .
Data Table: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| ML300 Derivative | Antiviral (SARS-CoV-2) | <10 | |
| FM09h (Flavonoid Link) | Antiparasitic | 0.3 | |
| ZEN 90160 | Fungicide | Not specified |
Case Studies
Case Study 1: Antiviral Optimization
In a study conducted by researchers at Sichuan University, derivatives based on 2-(Chloromethyl)-6-fluoropyridine were synthesized and evaluated for their ability to inhibit SARS-CoV-2 protease. The study found that specific modifications significantly enhanced antiviral activity, demonstrating the compound's potential as a lead structure for developing new antiviral agents .
Case Study 2: Agrochemical Development
Syngenta's development of ZEN 90160 highlighted the utility of 2-(Chloromethyl)-6-fluoropyridine as an essential building block in creating effective fungicides. Field trials showed that formulations containing this compound effectively reduced disease incidence in wheat crops compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
The compound’s reactivity and applications can be contextualized by comparing it to other chloromethylpyridine derivatives:
Table 1: Key Structural Analogues
Key Observations :
- Substituent Position : Fluorine at the 6-position (target compound) provides stronger electron-withdrawing effects compared to methyl or chlorine substituents in analogues. This enhances reactivity in nucleophilic substitutions .
- Synthetic Accessibility : Unlike commercially available derivatives like 2-(chloromethyl)pyridine hydrochloride (Aldrich) , the 6-fluoro variant requires specialized synthesis, often starting from carboxylic acid derivatives reduced to alcohols before chlorination .
Functional Group Variations
Table 2: Derivatives with Alternative Functional Groups
Key Observations :
- Reactivity : The chloromethyl group in the target compound facilitates alkylation reactions, whereas carbonyl chloride derivatives (e.g., 6-methylpyridine-2-carbonyl chloride) are better suited for acylation .
- Biological Activity : Amide derivatives (e.g., nicotinamide-linked compounds) are prioritized in drug discovery, whereas halogenated chloromethylpyridines are more common in catalytic systems .
Biological Activity
2-(Chloromethyl)-6-fluoropyridine hydrochloride is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C7H7ClF.N
- Molecular Weight : 163.59 g/mol
- CAS Number : 1056598-94-7
The compound features a pyridine ring substituted with a chloromethyl group and a fluorine atom, which can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex structures that may exhibit enhanced biological properties.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors or other protein targets, affecting signaling pathways.
Biological Activity Studies
Research has indicated various biological activities associated with this compound, including antimicrobial and anticancer properties. Below are summarized findings from relevant studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(Chloromethyl)-6-fluoropyridine HCl | E. coli | 20 |
| 2-(Chloromethyl)-6-fluoropyridine HCl | S. aureus | 30 |
| Control (Standard Antibiotic) | E. coli | 5 |
| Control (Standard Antibiotic) | S. aureus | 10 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells.
Case Studies
-
Case Study on Anticancer Activity :
A recent study investigated the effects of various pyridine derivatives on tumor growth in xenograft models. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent. -
Case Study on Antimicrobial Effects :
Another study focused on the compound's antimicrobial properties against resistant strains of bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics targeting resistant infections.
Q & A
Q. What key structural features of 2-(Chloromethyl)-6-fluoropyridine hydrochloride influence its reactivity in synthetic chemistry?
The chloromethyl group enables nucleophilic substitution reactions (e.g., with amines or thiols), while the fluorine atom’s electron-withdrawing effect activates specific ring positions for electrophilic aromatic substitution. The hydrochloride salt enhances stability in polar solvents. Methodologically, reactivity can be probed via kinetic studies in varying solvents (e.g., DMF vs. THF) and monitored using NMR to track fluorine’s electronic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (risk code H313/H333).
- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C.
- Waste: Segregate halogenated waste and use licensed disposal services. Refer to safety protocols P264 (wash hands), P305+P351+P338 (eye exposure), and H303 (harmful if swallowed) .
Q. Which spectroscopic techniques effectively characterize this compound and assess purity?
- NMR: (chloromethyl protons: δ 4.5–5.5 ppm; pyridine ring protons: δ 7.0–8.5 ppm) and NMR (C-Cl: ~40 ppm; C-F: ~150 ppm).
- Mass Spectrometry: ESI-MS for molecular ion [M+H] (expected m/z: 189.5).
- HPLC: Reverse-phase C18 column, UV detection at 260 nm (purity >98%). Cross-validate with elemental analysis for Cl/F stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability under varying pH conditions?
- Experimental Design:
- Conduct stability studies across pH 1–14 at 25°C and 40°C.
- Use HPLC to quantify degradation products (e.g., hydrolysis to 6-fluoropyridine methanol).
- Compare with analogs (e.g., 2-(Chloromethyl)-6-trifluoromethylpyridine) to isolate fluorine’s role .
- Data Analysis: Apply Arrhenius modeling to predict shelf-life and identify pH thresholds for decomposition.
Q. What strategies elucidate reaction mechanisms of the chloromethyl group in cross-coupling reactions?
- Isotopic Labeling: Substitute or deuterate the chloromethyl group to track substitution pathways.
- Kinetic Studies: Measure rate constants in polar aprotic vs. protic solvents.
- Computational Modeling: Use DFT to map transition states (e.g., nucleophilic attack at CHCl vs. ring positions). Cross-reference with NMR to correlate electronic effects with regioselectivity .
Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions?
- Electrostatic Potential Maps: Identify electron-deficient regions (chloromethyl as electrophilic hotspot).
- Fukui Indices: Calculate nucleophilicity/electrophilicity indices for each atom.
- Solvent Modeling: Use COSMO-RS to simulate solvent effects on reaction barriers. Validate predictions experimentally using substituted pyridines (e.g., 2-(Chloromethyl)-5-fluoropyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
